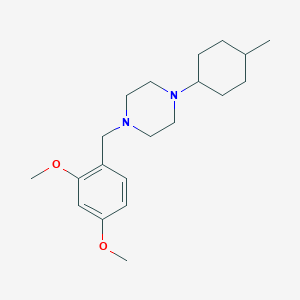![molecular formula C13H17N3O2S B5799864 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5799864.png)
2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide, also known as DMAPT, is a synthetic compound that has shown promising results in cancer research. DMAPT is a small molecule inhibitor of the transcription factor NF-κB, which is involved in the regulation of genes associated with inflammation, cell proliferation, and apoptosis. In
作用機序
2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide inhibits the activity of NF-κB by targeting the upstream kinase IKKβ, which is responsible for the phosphorylation and activation of the NF-κB complex. 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide binds to the cysteine residue in the ATP-binding site of IKKβ, preventing its activation and subsequent activation of NF-κB. This leads to the downregulation of genes associated with inflammation, cell proliferation, and survival, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide has been shown to induce apoptosis in cancer cells through the downregulation of anti-apoptotic genes and the upregulation of pro-apoptotic genes. 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. In addition to its anti-cancer effects, 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
実験室実験の利点と制限
One advantage of 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide is its specificity for NF-κB inhibition, which reduces the risk of off-target effects. 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide has also been shown to have low toxicity in preclinical models, which makes it a promising candidate for further development as an anti-cancer agent. However, 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide has limited solubility in water, which can make it difficult to administer in vivo. Additionally, 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide has a short half-life in the body, which may limit its effectiveness as a therapeutic agent.
将来の方向性
Future research on 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide could focus on improving its pharmacokinetic properties, such as its solubility and half-life, to enhance its effectiveness as a therapeutic agent. Additionally, further studies could investigate the potential of 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide in combination with other anti-cancer agents to enhance its anti-tumor effects. Finally, the role of 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide in other diseases, such as inflammatory disorders, could be explored to expand its potential therapeutic applications.
Conclusion:
In conclusion, 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide is a promising anti-cancer agent that inhibits NF-κB activity through the targeting of IKKβ. 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide has shown promising results in preclinical models, and further research is needed to determine its potential as a therapeutic agent. The synthesis of 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide involves several steps, and its biochemical and physiological effects have been extensively studied. While 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide has limitations, such as its limited solubility and short half-life, it remains a promising candidate for further development as an anti-cancer agent.
合成法
The synthesis of 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide involves several steps, including the reaction of 2-aminobenzamide with thionyl chloride, followed by the reaction of the resulting intermediate with 2,2-dimethylpropanoic anhydride. The final product is obtained by reacting the intermediate with thiourea. The yield of 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide is typically around 50%, and the compound is purified by column chromatography.
科学的研究の応用
2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide has been extensively studied for its potential as an anti-cancer agent. NF-κB is known to be overexpressed in many types of cancer, and its inhibition by 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide has been shown to induce apoptosis and inhibit tumor growth in preclinical models. 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide has also been investigated for its potential as an anti-inflammatory agent, as NF-κB is involved in the regulation of inflammatory cytokines. Additionally, 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide has been shown to have anti-angiogenic properties, which may contribute to its anti-cancer effects.
特性
IUPAC Name |
2-(2,2-dimethylpropanoylcarbamothioylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-13(2,3)11(18)16-12(19)15-9-7-5-4-6-8(9)10(14)17/h4-7H,1-3H3,(H2,14,17)(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPHCCKFWKNWNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=CC=C1C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(2,2-Dimethylpropanoyl)amino]carbonothioyl}amino)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5799783.png)




![4-[(4-ethoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5799836.png)
![N-[2-(aminocarbonyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5799843.png)


![4-chloro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B5799856.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5799863.png)
![N-cycloheptyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5799865.png)
![2-[2-(dimethylamino)vinyl]-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol](/img/structure/B5799875.png)
